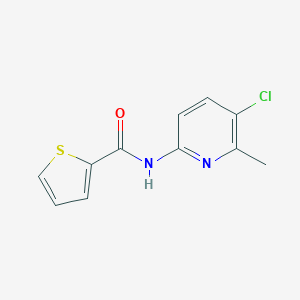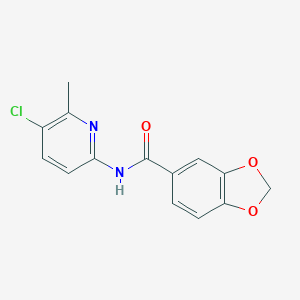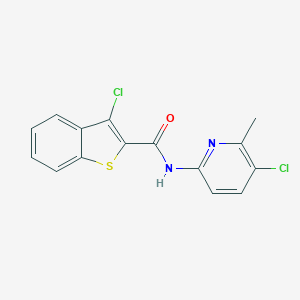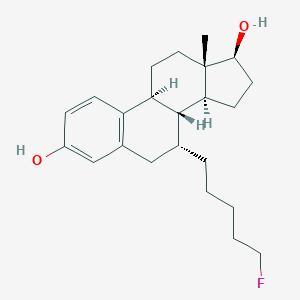
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide, also known as CT-1, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. CT-1 has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections.
Mécanisme D'action
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2, N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide can induce apoptosis and inhibit tumor growth. N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has also been shown to inhibit the replication of several viruses, including hepatitis C virus, HIV-1, and human papillomavirus, by targeting host cell factors that are required for viral replication.
Biochemical and Physiological Effects
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have a broad range of biochemical and physiological effects. In cancer cells, N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide induces apoptosis and inhibits cell proliferation by blocking the activation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In inflammatory cells, N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In viral-infected cells, N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide inhibits the replication of the virus by targeting host cell factors that are required for viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of CK2 and has been shown to have low toxicity in vitro and in vivo. N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide is also stable in solution and can be easily synthesized in large quantities. However, N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has some limitations for lab experiments. It is a relatively new compound and has not been extensively tested in clinical trials. The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide is not fully understood, and further research is needed to elucidate its molecular targets and downstream signaling pathways.
Orientations Futures
There are several future directions for research on N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide. One area of interest is the development of N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide as a therapeutic agent for cancer. Preclinical studies have shown that N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has potent anti-tumor activity in vitro and in vivo, and further research is needed to evaluate its efficacy and safety in clinical trials. Another area of interest is the development of N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide as a therapeutic agent for viral infections. N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the replication of several viruses, and further research is needed to evaluate its efficacy in clinical trials. Additionally, further research is needed to elucidate the molecular targets and downstream signaling pathways of N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide, which could lead to the development of more potent and selective inhibitors of CK2.
Méthodes De Synthèse
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of 5-chloro-6-methylpyridin-2-amine with 2-bromo-thiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-proliferative, anti-inflammatory, and anti-viral activities in vitro and in vivo. N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide has been tested in preclinical models of cancer, inflammatory diseases, and viral infections, and has shown promising results.
Propriétés
Nom du produit |
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide |
|---|---|
Formule moléculaire |
C11H9ClN2OS |
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
Clé InChI |
OSGULDGNRJLPJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)Cl |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)






